Segetalin B

Overview

Description

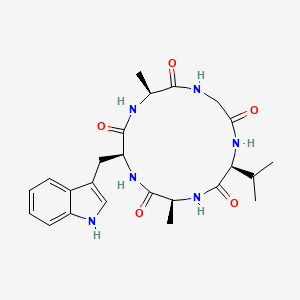

Segetalin B is a cyclic pentapeptide isolated from the seeds of Vaccaria segetalis. It is known for its estrogen-like activity and has been studied for its potential therapeutic applications, particularly in the field of cancer treatment . The compound’s structure includes a unique sequence of amino acids that contribute to its biological activity .

Mechanism of Action

Target of Action

Segetalin B, a natural product from Vaccaria segetalis, has been identified to possess estrogen-like activity . This suggests that the primary target of this compound is the estrogen receptor, which plays a crucial role in numerous physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics .

Mode of Action

The interaction of this compound with its target, the estrogen receptor, results in a series of changes within the cell. The binding of this compound to the estrogen receptor can trigger a conformational change in the receptor, allowing it to act as a transcription factor and regulate the expression of specific genes . This interaction can lead to various downstream effects depending on the specific cellular context .

Biochemical Pathways

The binding of this compound to the estrogen receptor can influence several biochemical pathways. For instance, it can affect the signaling pathways associated with cell growth and differentiation .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the estrogen receptor. By binding to this receptor, this compound can influence the expression of specific genes, leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the binding of this compound to the estrogen receptor and thus influence its action .

Biochemical Analysis

Biochemical Properties

Segetalin B interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of RiPP cyclic peptides in plants . The plant enzyme PCY1 plays a crucial role in the macrocyclization of this compound . This process demonstrates how the PCY1 S9A protease fold has been adapted for transamidation, rather than hydrolysis, of acyl-enzyme intermediates to yield cyclic products .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been demonstrated to have an estrogen-like activity . In ovariectomized (OVX) rats, this compound treatment significantly decreased bone loss, inhibited calcium and phosphorus loss, elevated ALP activity, upregulated Runx2, Osterix, and SIRT1, and downregulated NICD and Hes1 .

Molecular Mechanism

The molecular mechanism of this compound involves the precursor gene (prePhHB) of this compound in Pseudostellaria heterophylla . The prePhHB-encoded precursor peptide can enzymatically synthesize this compound . This suggests that this compound is ribosomally synthesized and posttranslationally modified peptide (RiPP) derived from the precursor gene prePhHB-encoded precursor peptide .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully determined. It is known that this compound is supplied as a powder with a purity (by HPLC) of ≥ 98% . Its storage conditions are: Powder: -20°C 3 years; 4°C 2 years. In solvent: -80°C 3 months; -20°C 2 weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In ovariectomized (OVX) rats, this compound treatment significantly decreased bone loss, inhibited calcium and phosphorus loss, elevated ALP activity, upregulated Runx2, Osterix, and SIRT1, and downregulated NICD and Hes1

Metabolic Pathways

It is known that this compound is involved in the biosynthesis of RiPP cyclic peptides in plants .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be fully determined. It is known that the plant enzyme PCY1 plays a crucial role in the macrocyclization of this compound , suggesting that this enzyme may also play a role in the transport and distribution of this compound.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are yet to be fully determined. It is known that this compound is ribosomally synthesized and posttranslationally modified peptide (RiPP) derived from the precursor gene prePhHB-encoded precursor peptide , suggesting that it may be localized to the ribosome.

Preparation Methods

Synthetic Routes and Reaction Conditions: Segetalin B can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support. The key steps include the coupling of protected amino acids, followed by cyclization to form the cyclic structure .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the seeds of Vaccaria segetalis. The seeds are processed to isolate the cyclic peptides, which are then purified using chromatographic techniques. The extraction process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Segetalin B undergoes various chemical reactions, including:

Oxidation: The indole ring in this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the peptide bonds or the side chains of the amino acids.

Substitution: The amino acid residues in this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted analogs of this compound. These products can exhibit different biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

Segetalin B has been extensively studied for its scientific research applications, including:

Chemistry: It serves as a model compound for studying peptide synthesis and cyclization reactions.

Biology: this compound is used to investigate the biological activities of cyclic peptides, including their interactions with cellular receptors.

Medicine: The compound has shown potential in cancer treatment due to its cytotoxic activity against cancer cells.

Comparison with Similar Compounds

Segetalin B is part of a family of cyclic peptides known as Caryophyllaceae-type cyclopeptides. Similar compounds include:

Segetalin A: Shares a similar peptide sequence but differs in its biological activity.

Segetalin C and D: These compounds have different amino acid sequences and exhibit distinct biological activities.

Uniqueness: this compound is unique due to its specific amino acid sequence and its potent estrogen-like activity. Its ability to bind to estrogen receptors and induce specific cellular responses sets it apart from other cyclic peptides .

Properties

IUPAC Name |

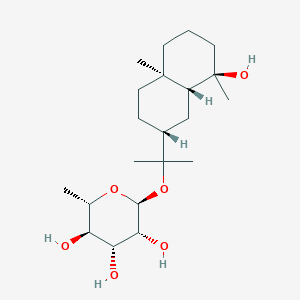

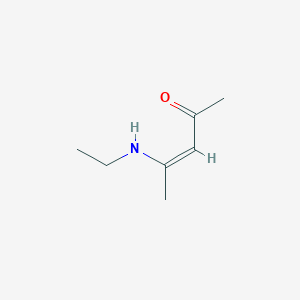

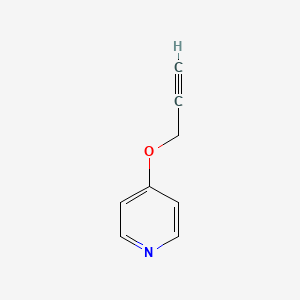

(3S,6S,9S,12S)-6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-propan-2-yl-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O5/c1-12(2)20-24(35)28-14(4)22(33)29-18(9-15-10-25-17-8-6-5-7-16(15)17)23(34)27-13(3)21(32)26-11-19(31)30-20/h5-8,10,12-14,18,20,25H,9,11H2,1-4H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)(H,30,31)/t13-,14-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQDUSUKSGAFMN-OACKDKIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B1631435.png)